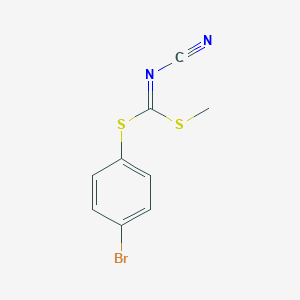

(4-Bromophenyl) methyl cyanocarbonimidodithioate

Descripción general

Descripción

(4-Bromophenyl) methyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C9H7BrN2S2 It is characterized by the presence of a bromophenyl group, a sulfanyl group, and a cyanamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl) methyl cyanocarbonimidodithioate typically involves the reaction of 4-bromothiophenol with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromophenyl) methyl cyanocarbonimidodithioate can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound (4-Bromophenyl) methyl cyanocarbonimidodithioate is a member of a class of chemical compounds that have garnered attention for their potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on available research findings and case studies.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit the activity of phosphoinositide 3-kinases (PI3K), which play a critical role in cancer cell proliferation and survival. For instance, thiazolopyrimidinones related to this compound have been investigated for their ability to selectively inhibit PI3Kβ, offering potential therapeutic strategies against various cancers, including those resistant to conventional treatments .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions such as autoimmune diseases and chronic inflammation .

Pesticidal Activity

Compounds similar to this compound have been evaluated for their pesticidal properties. Their ability to disrupt biochemical pathways in pests makes them suitable candidates for developing new agrochemicals aimed at pest control while minimizing environmental impact .

Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of functional materials that can be used in various applications, including sensors and electronic devices. The dithioate group can facilitate coordination with metals, leading to the development of novel materials with enhanced electronic properties .

Case Study 1: Anticancer Research

A study focusing on a derivative of this compound demonstrated significant inhibition of PI3K activity in vitro. The results indicated a dose-dependent response, suggesting that this compound could be further developed as an anticancer agent targeting PI3K signaling pathways .

Case Study 2: Agricultural Application

In agricultural trials, derivatives exhibiting similar structural motifs were tested against common pests. The findings revealed effective pest control with minimal toxicity to non-target species, highlighting the potential for developing safer pesticides based on this compound's framework .

Mecanismo De Acción

The mechanism of action of (4-Bromophenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The cyanamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall bioactivity .

Comparación Con Compuestos Similares

(4-Bromophenyl) methyl cyanocarbonimidodithioate can be compared with other similar compounds, such as:

[(4-Bromophenyl)sulfonyl]benzoyl-L-valine: This compound contains a similar bromophenyl group but differs in its sulfonyl and valine moieties.

2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: This compound has a similar sulfanyl group but includes a methoxy and phenylethanone group.

Actividad Biológica

(4-Bromophenyl) methyl cyanocarbonimidodithioate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological significance, and mechanisms of action of this compound, drawing on diverse research findings.

The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with thiourea derivatives. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrN3S2 |

| Molecular Weight | 314.23 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds containing the 4-bromophenyl moiety exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting potent activity comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays, particularly against human breast cancer cell lines such as MCF-7. The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells.

- Research Findings:

- A study employing the Sulforhodamine B (SRB) assay reported that this compound exhibited a significant reduction in cell viability at concentrations above 25 µM.

- Molecular docking studies suggest that the compound binds effectively to estrogen receptors, potentially inhibiting tumor growth through receptor antagonism .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis: In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.

- Molecular Interactions: Docking studies indicate that the compound can interact with specific protein targets, altering their function and leading to therapeutic effects .

Propiedades

IUPAC Name |

[(4-bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S2/c1-13-9(12-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFCBZQFBWRLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375655 | |

| Record name | 4-Bromophenyl methyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152382-03-1 | |

| Record name | Carbonimidodithioic acid, cyano-, 4-bromophenyl methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenyl methyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.